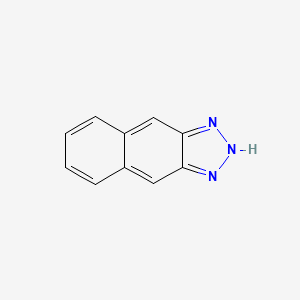

1H-Naphtho(2,3-d)triazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2H-benzo[f]benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c1-2-4-8-6-10-9(11-13-12-10)5-7(8)3-1/h1-6H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFXVRRBGNORBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC3=NNN=C3C=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181403 | |

| Record name | 1H-Naphtho(2,3-d)triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269-12-5 | |

| Record name | 1H-Naphtho(2,3-d)triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000269125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Naphtho(2,3-d)triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1h Naphtho 2,3 D Triazole and Its Structural Analogues

Classical and Established Synthetic Routes to Naphthotriazoles

Traditional methods for synthesizing naphthotriazoles often rely on well-established condensation reactions. These routes are valued for their reliability and the accessibility of starting materials.

Reaction of 2,3-Diaminonaphthalene (B165487) with Sodium Nitrite (B80452) in Acidic Conditions

A foundational method for the synthesis of 1H-Naphtho(2,3-d)triazole involves the reaction of 2,3-diaminonaphthalene with a source of nitrous acid, typically generated in situ from sodium nitrite in an acidic medium. chemicalbook.combiotium.com This reaction proceeds through the diazotization of one of the amino groups on the naphthalene (B1677914) ring, followed by an intramolecular cyclization to form the stable triazole ring.

The process involves the formation of a nitrosonium cation from nitrite under low pH, which then reacts with 2,3-diaminonaphthalene to yield the fluorescent 1H-naphthotriazole. chemicalbook.comthermofisher.com This method is not only effective for synthesis but also serves as the basis for a sensitive fluorometric assay for the detection of nitrite. chemicalbook.combiotium.comthermofisher.com The reaction is typically carried out in an aqueous acidic solution, and the resulting this compound can be isolated after the reaction is complete. The mechanism involves the enzymatic production of nitric oxide (NO) which then participates in the chemical nitrosation. nih.gov

Cycloaddition Reactions in the Construction of the Triazole Ring System

Cycloaddition reactions represent a powerful and versatile strategy for the construction of the triazole ring in naphthotriazole systems. These methods often offer high efficiency, regioselectivity, and functional group tolerance.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry" and has been widely applied to the synthesis of 1,2,3-triazoles. wikipedia.orgnih.gov This reaction involves the coupling of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst to exclusively form the 1,4-disubstituted triazole isomer. wikipedia.orgbeilstein-journals.org The use of copper(I) catalysts, often generated in situ from copper(II) salts and a reducing agent like sodium ascorbate, significantly accelerates the reaction compared to the thermal Huisgen cycloaddition. wikipedia.orgbeilstein-journals.org

In the context of naphthotriazoles, CuAAC can be employed by reacting an appropriately functionalized naphthalene precursor containing either an azide or an alkyne with a corresponding reaction partner. For instance, a one-pot sequential cyclization of 1,3-butadiynes with azides, catalyzed by CuI, can yield naphthotriazoles in moderate yields. nih.gov This approach highlights the utility of CuAAC in constructing complex heterocyclic systems.

Metal-Free Cycloaddition Strategies

While copper catalysis is highly effective, the development of metal-free alternatives is desirable to avoid potential metal contamination in the final products, particularly for biological applications. Metal-free domino [3+2] cycloaddition reactions have been reported for the synthesis of naphtho[2,3-d] researchgate.netrsc.orgacs.orgtriazole-4,9-dione derivatives. rsc.orgnih.gov These methods provide an alternative to azide-alkyne cycloadditions and are characterized by the use of readily available starting materials, mild reaction conditions, good atom economy, and environmentally friendly characteristics. rsc.orgnih.gov

Organocatalytic approaches have also emerged as a powerful tool. For example, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been used to catalyze the [3+2] cycloaddition of aryl azides with activated cyclic C-H acids, leading to the formation of fused 1,2,3-triazoles. researchgate.net These metal-free strategies offer a valuable alternative for the synthesis of naphthotriazole derivatives with high yields and a broad substrate scope. rsc.orgnih.gov

One-Pot Multicomponent Cycloaddition Reactions for Naphtho[2,3-d]researchgate.netrsc.orgacs.orgtriazole-4,9-diones

One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple reaction steps into a single synthetic operation. A one-pot, three-component [2+3] cycloaddition has been developed for the synthesis of 1-alkyl-1H-naphtho[2,3-d] researchgate.netrsc.orgacs.orgtriazole-4,9-diones and 2-alkyl-2H-naphtho[2,3-d] researchgate.netrsc.orgacs.orgtriazole-4,9-diones. acs.orgnih.gov This reaction utilizes 1,4-naphthoquinone, sodium azide, and alkyl halides to generate the desired products. researchgate.net By leveraging the difference in basicity, both the 1- and 2-substituted isomers can be obtained in good purity. acs.org This synthetic protocol is concise and suitable for large-scale synthesis. acs.orgnih.gov

Synthesis of Key Derivatives: Naphtho[2,3-d]triazole-4,9-dione Scaffolds

Naphtho[2,3-d]triazole-4,9-diones are a particularly important class of derivatives due to their significant biological activities. Various synthetic strategies have been developed to access these scaffolds.

A metal-free domino [3+2] cycloaddition reaction is a notable method for constructing naphtho[2,3-d] researchgate.netrsc.orgacs.orgtriazole-4,9-dione derivatives. rsc.orgnih.gov This approach offers an alternative to traditional azide-alkyne cycloadditions and is praised for its use of readily available starting materials and mild reaction conditions. rsc.orgnih.gov Additionally, a one-pot, three-component [2+3] cycloaddition reaction allows for the synthesis of both 1- and 2-substituted naphtho[2,3-d] researchgate.netrsc.orgacs.orgtriazole-4,9-diones. researchgate.netacs.org This method demonstrates good scalability and provides access to a diverse range of products in high yields. researchgate.net Furthermore, modifications to the naphthoquinone scaffold, such as the introduction of an oxime group, have been explored to synthesize novel derivatives with potential cytotoxic properties. nih.gov

| Starting Materials | Reagents and Conditions | Product | Reference |

| 2,3-Diaminonaphthalene | Sodium Nitrite, Acidic Conditions | This compound | chemicalbook.com |

| 1,4-Naphthoquinone, Sodium Azide, Alkyl Halides | One-pot, three-component [2+3] cycloaddition | 1- and 2-substituted Naphtho[2,3-d] researchgate.netrsc.orgacs.orgtriazole-4,9-diones | researchgate.netacs.org |

| Aryl Azides, Activated Cyclic C-H Acids | DBU (catalyst) | Fused 1,2,3-triazoles | researchgate.net |

| 1,3-Butadiynes, Azides | CuI (catalyst), MeCN, 90 °C | Naphthotriazoles | nih.gov |

| 2-Bromo-1,4-naphthoquinone, Alkynes | Na2S2O3 | 2-R-Naphtho[2,3-b]thiophene-4,9-diones | nih.gov |

Regioselective Synthetic Control in Naphthotriazole Formation (e.g., 1- and 2-substituted isomers)

Achieving regioselective control is paramount in the synthesis of substituted naphthotriazoles to isolate the desired biological or chemical properties associated with a specific isomer. A notable advancement in this area is the development of a one-pot, three-component [2+3] cycloaddition reaction for synthesizing 1-alkyl and 2-alkyl 2H-naphtho[2,3-d] vulcanchem.comresearchgate.netsbq.org.brtriazole-4,9-diones. medscape.com

This method involves the reaction of 1,4-naphthoquinone, sodium azide, and an alkyl halide. A key aspect of this synthesis is the in-situ formation of an azide intermediate which then undergoes cycloaddition. The reaction yields a mixture of the N-1 and N-2 substituted isomers. Crucially, the separation of these regioisomers is achieved by leveraging the difference in their basicity. medscape.com This distinction allows for their separation and purification, providing access to both isomers from a single reaction vessel. The unique heterocyclic frameworks of the 1- and 2-substituted products are of interest for their potential chemical and biological activities. medscape.com

Further investigations into this one-pot cycloaddition have explored the influence of the leaving group on the alkyl halide and the use of additives to control the selectivity between the formation of the 1-alkyl-1H and 2-alkyl-2H isomers. researchgate.net

Table 1: Regioselective Synthesis of Naphtho[2,3-d] vulcanchem.comresearchgate.netsbq.org.brtriazole-4,9-diones

| Method | Reactants | Key Feature | Outcome | Reference |

| One-pot three-component [2+3] cycloaddition | 1,4-Naphthoquinone, Sodium Azide, Alkyl Halides | Forms both 1- and 2-substituted isomers | Isomers are separable based on differences in basicity | medscape.com |

Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including this compound, to minimize environmental impact.

A significant step towards greener synthesis has been the development of an environmentally friendly method that utilizes water as a solvent for the [2+3] cycloaddition reaction. vulcanchem.com This approach is used to synthesize bioactive 1-alkyl-1H-naphtho[2,3-d] vulcanchem.comresearchgate.netsbq.org.brtriazole-4,9-diones. The use of water as a solvent offers considerable advantages, including reduced environmental impact, lower cost, and enhanced safety compared to traditional organic solvents. vulcanchem.comacs.org This green protocol provides good yields and requires minimal purification, making it an attractive alternative for synthesizing these compounds. vulcanchem.com In some variations, a cerium(III) trifluoromethanesulfonate (B1224126) catalyst has been used to facilitate the cycloaddition in aqueous solutions, with the added benefit of catalyst recyclability. researchgate.net

Eliminating the solvent entirely represents a significant achievement in sustainable synthesis. A metal-free, thermally promoted [3+2] cycloaddition has been developed for the synthesis of 1-phenyl-1H-naphtho[2,3-d]triazole-4,9-dione. vulcanchem.com This reaction proceeds by heating phenyl azide and a naphthoquinone derivative at 80°C under solvent-free conditions, achieving high yields of 72-85%. vulcanchem.com By avoiding the use of transition-metal catalysts, this method addresses concerns about metal toxicity in pharmaceutical applications and simplifies the purification process. vulcanchem.com The use of mechanochemistry, or ball milling, is another emerging solvent-free technique that uses mechanical force to initiate solid-state reactions, offering high reaction yields and eliminating the need for solvents. cnr.itrsc.org

Table 2: Environmentally Benign Synthesis of Naphtho[2,3-d] vulcanchem.comresearchgate.netsbq.org.brtriazole Derivatives

| Method | Conditions | Advantages | Yield | Reference |

| Aqueous [2+3] Cycloaddition | Water as solvent, optional Ce(OTf)₃ catalyst | Environmentally friendly, simple, good yields, catalyst recyclable | Good | vulcanchem.comresearchgate.net |

| Solvent-Free [3+2] Cycloaddition | Metal-free, thermal (80°C) | Avoids solvents and metal catalysts, simplified purification | 72-85% | vulcanchem.com |

Aqueous Media for Cycloaddition Reactions

Scalability and Process Optimization in Naphthotriazole Synthesis

The transition from laboratory-scale synthesis to industrial production requires methodologies that are not only efficient but also scalable and robust. Several of the advanced synthetic protocols for naphthotriazoles have been designed with scalability in mind.

The one-pot, three-component synthesis of 1- and 2-substituted naphtho[2,3-d] vulcanchem.comresearchgate.netsbq.org.brtriazole-4,9-diones is described as a concise protocol suitable for scale-up synthesis. medscape.com Its simplicity and the ability to obtain products in good purity contribute to its potential for larger-scale production. medscape.com Similarly, the environmentally friendly method using water as a solvent is noted for being simple and suitable for scale-up synthesis. vulcanchem.com The metal-free, solvent-free approach also presents advantages for scalability, as the absence of both metal catalysts and solvents simplifies the purification process, a significant consideration in industrial manufacturing. vulcanchem.com These protocols, characterized by their efficiency, use of readily available starting materials, and high yields under mild conditions, are well-suited for process optimization and larger-scale operations. researchgate.netresearchgate.net

Comprehensive Spectroscopic and Structural Characterization of 1h Naphtho 2,3 D Triazole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 1H-Naphtho(2,3-d)triazole systems. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the carbon-hydrogen framework of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the chemical environment of protons within a molecule. For this compound and its derivatives, the aromatic protons on the naphthalene (B1677914) ring system typically appear as multiplets in the downfield region of the spectrum, generally between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling constants (J values) are influenced by the substitution pattern on the triazole and naphthyl rings.

For instance, in 1-benzyl-1H-naphtho[2,3-d] rsc.orgmdpi.comrasayanjournal.co.intriazole, the naphthyl protons appear as doublets and multiplets between δ 7.18 and 8.81 ppm. rsc.org The benzylic protons of the substituent are observed as a characteristic singlet further upfield, around δ 5.93 ppm. rsc.org In derivatives of 1H-naphtho[2,3-d]imidazole-4,9-dione linked to a 1,2,3-triazole, the triazole proton itself can be seen as a singlet around δ 8.0 ppm. rasayanjournal.co.inmdpi.com The exact position of the triazolic hydrogen singlet in 1,2,3-triazole-naphthoquinone conjugates is reported to be in the range of δ 8–10 ppm. mdpi.com

Table 1: Selected ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity |

|---|---|---|

| 1-Benzyl-1H-naphtho[2,3-d] rsc.orgmdpi.comrasayanjournal.co.intriazole | CDCl₃ | 8.81 (d, J=8 Hz, 1H), 7.94 (d, J=7.6 Hz, 1H), 7.71-7.74 (m, 2H), 7.58 (t, J=6.4 Hz, 1H), 7.26-7.36 (m, 5H), 7.18 (s, 1H), 5.93 (s, 2H) rsc.org |

| 1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-naphtho[2,3-d]imidazole-4,9-dione | DMSO-d₆ | 8.31–8.28 (m, 1H), 8.22 (d, J = 8.1 Hz, 1H), 8.15 (s, 1H), 8.01 (s, 1H), 7.92-7.87 (m, 2H), 7.65 (d J = 7.5 Hz, 2H), 7.36 (m, 2H), 7.18-7.11 (m, 1H), 5.56 (s, 2H) rasayanjournal.co.in |

| 1-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-naphtho[2,3-d]imidazole-4,9-dione | DMSO-d₆ | 8.25 (d, J = 7.2 Hz, 1H), 8.22 (d J = 7.2 Hz, 1H), 8.11 (s, 1H), 7.92 (s, 1H), 7.79-7.68 (m, 2H), 7.4 (d, J = 7.5 Hz, 2H), 7.3 (d, J = 7.1 Hz, 2H), 5.49 (s, 2H), 2.85 (s, 3H) rasayanjournal.co.in |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound systems are indicative of their electronic environment. Aromatic carbons typically resonate in the δ 100-150 ppm range.

For example, in 1-benzyl-1H-naphtho[2,3-d] rsc.orgmdpi.comrasayanjournal.co.intriazole, the carbon signals for the naphthyl and benzyl (B1604629) groups are observed between δ 109.2 and 135.7 ppm, with the benzylic carbon appearing at δ 52.4 ppm. rsc.org In more complex systems like 1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-naphtho[2,3-d]imidazole-4,9-dione, the carbonyl carbons of the dione (B5365651) moiety are shifted significantly downfield, appearing at δ 181.41 and 178.91 ppm, while the other aromatic and substituent carbons are found within the expected ranges. rasayanjournal.co.in

Table 2: Selected ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| 1-Benzyl-1H-naphtho[2,3-d] rsc.orgmdpi.comrasayanjournal.co.intriazole | CDCl₃ | 135.7, 134.8, 133.1, 130.5, 129.3, 129.0, 128.5, 128.2, 127.4, 127.0, 126.3, 122.3, 118.5, 109.2, 52.4 rsc.org |

| 1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-naphtho[2,3-d]imidazole-4,9-dione | DMSO-d₆ | 181.41, 178.91, 141.56, 139.87, 138.28, 136.05, 135.28, 130.71, 129.57, 128.11, 127.46, 125.33, 124.29, 122.38, 46.81 rasayanjournal.co.in |

| 1-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-naphtho[2,3-d]imidazole-4,9-dione | DMSO-d₆ | 180.49, 177.91, 140.56, 139.35, 138.81, 136.56, 135.42, 133.29, 128.78, 127.51, 127.04, 125.33, 123.47, 123.16, 45.12, 25.39 rasayanjournal.co.in |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals. COSY experiments establish correlations between coupled protons, helping to trace the proton-proton connectivity within the naphthyl rings and any aliphatic substituents.

HSQC spectra correlate directly bonded proton and carbon atoms, providing a direct link between the ¹H and ¹³C spectra. HMBC experiments, on the other hand, show correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and for connecting different fragments of the molecule, such as the naphthyl system, the triazole ring, and any substituents. These techniques are essential for confirming the regiochemistry of substitution, for example, in distinguishing between 1- and 2-substituted naphthotriazole isomers.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound and its derivatives, high-resolution mass spectrometry (HRMS) provides a precise mass measurement, which allows for the confirmation of the molecular formula. rsc.orgmdpi.comrasayanjournal.co.inmdpi.com

The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ is typically observed, confirming the molecular weight of the synthesized compound. For example, the HRMS (EI) of 1-benzyl-1H-naphtho[2,3-d] rsc.orgmdpi.comrasayanjournal.co.intriazole shows a calculated value of 259.1109 and a found value of 259.1115 for C₁₇H₁₃N₃. rsc.org Similarly, for 1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-naphtho[2,3-d]imidazole-4,9-dione, the electrospray ionization (ESI) mass spectrum shows a peak at m/z = 356, corresponding to the protonated molecule [M+H]⁺. rasayanjournal.co.in

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For the parent this compound, the NIST mass spectrum shows prominent peaks at m/z 141, 140, and 114, which correspond to fragments of the molecule. nih.gov

Table 3: Selected High-Resolution Mass Spectrometry (HRMS) Data

| Compound | Ionization Method | Calculated m/z | Found m/z | Molecular Formula |

|---|---|---|---|---|

| 1-Benzyl-1H-naphtho[2,3-d] rsc.orgmdpi.comrasayanjournal.co.intriazole | EI | 259.1109 | 259.1115 | C₁₇H₁₃N₃ rsc.org |

| 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione | HRMS | 299.0728 | 299.0727 | C₁₅H₁₃N₃O₂S mdpi.com |

| 1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-naphtho[2,3-d]imidazole-4,9-dione | ESI | 356 (M+H)⁺ | 356 (M+H)⁺ | C₂₀H₁₃N₅O₂ rasayanjournal.co.in |

| 1-(3-(1-(3-methoxybenzyl)-1H-1,2,3-triazol-4-yl)phenyl)-3-phenylthiourea | HRMS (ESI) | 416.1545 | 416.1546 | C₂₃H₂₂N₅OS mdpi.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound and its derivatives, IR spectroscopy can confirm the presence of key structural features.

The N-H stretching vibration of the triazole ring is typically observed in the region of 3000-3500 cm⁻¹. Aromatic C-H stretching vibrations are usually found just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic naphthalene system give rise to characteristic bands in the 1400-1600 cm⁻¹ region. If the molecule contains carbonyl groups, such as in naphtho[2,3-d]thiazole-4,9-dione (B78148) derivatives, strong absorption bands corresponding to the C=O stretching vibrations will be present in the range of 1630-1680 cm⁻¹. mdpi.com For example, in 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione, the IR spectrum shows characteristic peaks at 1670 and 1637 cm⁻¹. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Assessment

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated π-systems like that of this compound. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states.

The UV-Vis spectra of this compound derivatives typically show multiple absorption bands corresponding to π-π* transitions within the extended aromatic system. The position and intensity of these bands are sensitive to the substituents on the naphthyl and triazole rings, as well as the solvent polarity. For example, the introduction of nitrogen-containing heterocycles at the 2-position of naphtho[2,3-d]thiazole-4,9-dione leads to a significant bathochromic (red) shift in the absorption maxima. mdpi.com

Some derivatives of this compound exhibit fluorescence, meaning they re-emit absorbed light at a longer wavelength. The photophysical properties, including absorption and emission maxima, quantum yields, and fluorescence lifetimes, are important for potential applications in materials science and as fluorescent probes. mdpi.comresearchgate.net For instance, certain naphtho[2,3-d]thiazole-4,9-diones show fluorescence in both solution and the solid state, with emission maxima that are highly dependent on the solvent polarity. mdpi.com The fluorescence decay of some triazoles has been found to be biexponential, with lifetimes in the nanosecond range. researchgate.net

Absorption and Emission Characteristics

The photophysical properties of naphthotriazole derivatives have been a subject of significant interest due to their potential applications as fluorescent probes and dyes. uminho.pt The absorption and emission spectra of these compounds are typically characterized in solution, with solvents like acetonitrile (B52724) being commonly used. uminho.pt

Generally, the absorption spectra of 2-substituted naphthotriazole derivatives exhibit a shape that is largely similar across different substitutions. uminho.pt The primary absorption band often displays two vibronic bands. uminho.pt For instance, in a series of naphthotriazole derivatives with a (vinylsulfonyl)aryl group at the 2-position, the long-wavelength absorption maxima are observed around 360 nm for para-substituted derivatives and approximately 355 nm for meta-substituted derivatives in acetonitrile. uminho.pt

Upon excitation, these compounds exhibit fluorescence, with emission maxima also influenced by the substitution pattern. The para-derivatives typically emit at around 380 nm, while the meta-derivatives show emission maxima near 360 nm. uminho.pt A notable characteristic of many of these compounds is their high fluorescence quantum yields, making them promising candidates for applications requiring strong fluorescence. uminho.pt For example, the introduction of nitrogen-containing heterocyclic groups at the 2-position of a naphtho[2,3-d]thiazole-4,9-dione core, a related heterocyclic system, can lead to significant bathochromic (red) shifts in both absorption and emission wavelengths. mdpi.com

The study of extended acenaphtho[1,2‐d] uminho.ptmdpi.comacs.orgtriazoles, which share the core triazole fused to a polycyclic aromatic system, provides further insight. The di-tert-butyl derivative of acenaphtho[1,2‐d] uminho.ptmdpi.comacs.orgtriazole (Dibanta-H) shows an emission maximum at 440 nm, resulting in visible blue fluorescence. researchgate.net The fluorescence decay of these types of compounds can be complex, often exhibiting biexponential decay with lifetime components in the nanosecond range. researchgate.net

Table 1: Photophysical Data for Selected Naphthotriazole Derivatives in Acetonitrile uminho.pt

| Compound Type | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) |

| p-derivatives | ~360 | ~380 |

| m-derivatives | ~355 | ~360 |

Investigation of Optical Band Gaps

The optical band gap (Egopt) is a crucial parameter for materials used in electronic and optoelectronic applications. It can be estimated from the onset of the absorption edge in the UV-Vis spectrum of the material in a thin film state. acs.org For donor-acceptor (D-A) copolymers incorporating a thieno[2′,3′:4,5]benzo[1,2-d] uminho.ptmdpi.comacs.orgtriazole (BTAZT) unit, a derivative of naphthotriazole, the optical band gaps were determined to be in the range of medium band gap semiconductors. acs.org

For example, a polymer named PfBTAZT-BDT had an absorption edge at approximately 681 nm, corresponding to an optical band gap of 1.82 eV. acs.org A related polymer, PfBTAZT-fBDT, with fluorine atoms introduced on the donor unit, exhibited a red-shifted absorption edge at 693 nm, resulting in a slightly smaller optical band gap of 1.79 eV. acs.org This demonstrates that chemical modification, such as fluorination, can be used to tune the band gap of these materials. acs.org The electrochemical bandgap of BTD-based fluorophores has been found to be in the range of 2.16-2.38 eV. researchgate.net

Table 2: Optical Properties of Thieno[2′,3′:4,5]benzo[1,2-d] uminho.ptmdpi.comacs.orgtriazole-based Polymers acs.org

| Polymer | Absorption Edge (nm) | Optical Band Gap (E_g^opt, eV) |

| PfBTAZT-BDT | 681 | 1.82 |

| PfBTAZT-fBDT | 693 | 1.79 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Determination

For instance, the crystal structure of naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, a complex derivative, was solved, showing that the compound crystallizes in the monoclinic system with the space group P21/c. mdpi.com In this structure, the naphthalene system is nearly planar and forms significant dihedral angles with the triazole ring (67.1(2)°) and a phenyl cycle (63.9(2)°). mdpi.com

X-ray crystallography also elucidates the non-covalent interactions that govern the supramolecular architecture. In the aforementioned structure, the molecules are connected through C-H···O and N-H···O hydrogen bonds, forming dimers. mdpi.com These dimers are further linked by C-H···O hydrogen bonds and C-H···π interactions, creating a complex three-dimensional network. mdpi.com Intramolecular hydrogen bonds can also play a role in stabilizing the molecular conformation. mdpi.com The spatial structure of oxime derivatives of 1-R-1H-naphtho[2,3-d] uminho.ptmdpi.comacs.orgtriazole-4,9-dione 2-oxides has also been determined by X-ray analysis. researchgate.net Furthermore, single crystal X-ray diffraction analysis has been used to confirm the formation of dimeric species of triazole functionalized organoboranes in the solid state. rsc.org

Complementary Analytical Techniques

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. mlsu.ac.inru.ac.za It is particularly useful for studying paramagnetic substances, including stable free radicals and transition metal ions. mlsu.ac.inru.ac.za While this compound itself is a diamagnetic molecule (all electrons are paired), ESR spectroscopy becomes relevant in the study of its radical species or when it is part of a system containing a paramagnetic center.

ESR spectroscopy can provide information about the electronic environment and distribution of electron density within a molecule. mlsu.ac.in The interaction of the unpaired electron with nearby magnetic nuclei can lead to hyperfine splitting in the ESR spectrum, which can be used to identify the nuclei and their proximity to the unpaired electron. cytothesis.us Although direct ESR studies on the parent this compound are not common due to its lack of unpaired electrons, the technique is applicable to its derivatives that may form radicals under certain conditions, such as in photochemical or electrochemical reactions. ru.ac.zatesisenred.net

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. infinitiaresearch.com This method is crucial for determining the thermal stability of compounds like this compound and its derivatives.

For example, TGA has been used to assess the thermal stability of polymers incorporating a thieno[2′,3′:4,5]benzo[1,2-d] uminho.ptmdpi.comacs.orgtriazole unit. acs.org Two such polymers, PfBTAZT-BDT and PfBTAZT-fBDT, demonstrated excellent thermal stability, with a 5% weight loss occurring at temperatures beyond 400 °C. acs.org This indicates that the naphthotriazole-related core structure can contribute to the creation of thermally robust materials. TGA is also used to evaluate the thermal resistance of materials and characterize their degradation processes. infinitiaresearch.com

Table 3: Decomposition Temperatures of Thieno[2′,3′:4,5]benzo[1,2-d] uminho.ptmdpi.comacs.orgtriazole-based Polymers acs.org

| Polymer | 5% Weight Loss Temperature (°C) |

| PfBTAZT-BDT | >400 |

| PfBTAZT-fBDT | >400 |

Thin-layer chromatography (TLC) is a widely used, simple, and rapid technique for separating components of a mixture and assessing the purity of a compound. advion.com It is often used to monitor the progress of chemical reactions during the synthesis of this compound derivatives. advion.com The separation is based on the differential partitioning of the analytes between a stationary phase (e.g., silica (B1680970) gel on a plate) and a mobile phase (a solvent or solvent mixture). advion.com

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for the purification and purity assessment of synthesized compounds. Following synthesis, naphthotriazole derivatives are often purified by methods such as column chromatography or recrystallization. uminho.pt Their identity and purity can then be confirmed by techniques including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. nih.govmdpi.commdpi.com LC-MS provides not only retention time data from the chromatography but also the mass-to-charge ratio of the compound, confirming its molecular weight and providing further evidence of its identity and purity. springernature.commerckmillipore.com

Theoretical and Computational Investigations of 1h Naphtho 2,3 D Triazole Electronic Structure and Reactivity

Quantum Chemical Calculations (e.g., DFT, ab initio methods)

Quantum chemical calculations are fundamental to understanding the molecular properties of 1H-Naphtho(2,3-d)triazole and its derivatives. Density Functional Theory (DFT) is a prominent method used for these investigations due to its balance of accuracy and computational cost. irjweb.com The B3LYP functional is frequently employed, often combined with basis sets such as 6-31G(d,p) or the more extensive 6-311++G(d,p), to optimize molecular geometries and calculate electronic properties. irjweb.commdpi.comsu.edu.lyworldscientific.com

Ab initio methods, while more computationally demanding, are also used, particularly for smaller, related systems like benzotriazole (B28993), to provide a high level of theoretical accuracy. researchgate.net These calculations are essential for determining ground-state geometries, vibrational frequencies, and the energies of molecular orbitals, which are foundational for understanding the molecule's behavior. irjweb.comworldscientific.com For instance, geometry optimization is a standard first step in these theoretical studies, performed without constraints to find the most stable three-dimensional structure of the molecule. irjweb.com The insights from these calculations are critical for interpreting experimental data and predicting the outcomes of chemical reactions.

Table 1: Common Quantum Chemical Methods and Basis Sets

| Method/Functional | Basis Set | Typical Application |

|---|---|---|

| DFT/B3LYP | 6-31G(d,p) | Geometry Optimization, Vibrational Frequencies su.edu.ly |

| DFT/B3LYP | 6-311++G(d,p) | Geometry Optimization, Electronic Properties, NLO Properties irjweb.comworldscientific.com |

| DFT/mPW1PW91 | 6-311+G(2d,p) | NMR Chemical Shift Calculations mdpi.comresearchgate.net |

| TD-DFT | 6-31+G(d,p) | UV-Vis Spectra Calculation mdpi.com |

Analysis of Electronic Structure and Aromaticity within the Fused Ring System

The electronic structure of this compound is dominated by its fused aromatic system. Aromaticity is a key concept describing the high stability of cyclic, planar molecules with a continuous ring of delocalized π-electrons. masterorganicchemistry.comopenaccessjournals.com Such compounds adhere to Hückel's rule, which requires the system to have (4n+2) π-electrons, where 'n' is an integer. masterorganicchemistry.comscribd.com

Conformational Analysis and Tautomeric Equilibria of this compound

For the parent this compound, the molecule is planar and rigid, so its conformational analysis is straightforward. However, the concept of tautomerism is critical. Tautomers are isomers that differ in the position of a proton and a double bond. mdpi.com The naphtho[2,3-d]triazole system can exist in different tautomeric forms, primarily the 1H-, 2H-, and 3H-isomers, depending on which nitrogen atom of the triazole ring is bonded to a hydrogen. nih.govnih.gov

Computational and experimental studies on the closely related benzotriazole show that the 1H-tautomer is overwhelmingly more stable than the 2H-tautomer, accounting for more than 99.99% of the equilibrium mixture. researchgate.net This preference is attributed to factors including aromaticity and the repulsion between lone pairs of electrons. researchgate.net Thermodynamic measurements and quantum chemical calculations consistently support the predominance of the 1H form in various phases. researchgate.netnih.gov By analogy, this compound is considered the most stable tautomer. The stability of this tautomer is crucial for its chemical behavior and interactions.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the structures of transition states—the high-energy species that exist at the peak of the reaction energy profile.

For example, the synthesis of the 1,2,3-triazole ring itself, often achieved through [3+2] cycloaddition reactions, has been studied computationally. researchgate.netacs.org Models like the distortion/interaction activation strain model can be used to analyze these reactions. acs.org These calculations reveal how factors like the electronic properties of reactants influence the activation energy of the reaction. acs.org By modeling the transition states, researchers can gain insights into the regioselectivity of reactions, such as why certain isomers are formed preferentially during the synthesis or functionalization of the naphthotriazole scaffold. This predictive capability is invaluable for designing efficient and selective synthetic routes.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can then be compared with experimental results to confirm the structure of a synthesized compound. mdpi.com Methods like Time-Dependent Density Functional Theory (TD-DFT) are used to calculate electronic transitions, which correspond to absorptions in UV-Vis spectra. mdpi.comucm.es The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). mdpi.comucm.es

Vibrational frequencies calculated using DFT can be correlated with experimental FT-IR and Raman spectra. su.edu.lyworldscientific.com While raw calculated frequencies are often higher than experimental ones due to the harmonic approximation, they can be scaled to achieve excellent agreement. This combined experimental and theoretical approach provides a robust method for structural elucidation. For example, the calculated ¹H NMR signal for a triazole ring proton appearing as a singlet can help confirm the regioselective synthesis of a specific tautomer or isomer. mdpi.com

Table 2: Comparison of Experimental and Predicted Spectroscopic Data for Triazole Derivatives

| Spectroscopic Technique | Experimental Data Feature | Computational Method | Predicted Feature | Reference |

|---|---|---|---|---|

| ¹H NMR | Triazole ring proton as a singlet at 7.85 ppm | GIAO | Calculation confirms magnetically equivalent protons for the 2H-isomer. | mdpi.com |

| ¹³C NMR | Aromatic and triazole carbons | GIAO/DFT | Calculated chemical shifts show good correlation with experimental values. | mdpi.comnih.gov |

| FT-IR | C=C stretching vibrations at 1479-1582 cm⁻¹ | DFT/B3LYP | Calculated fundamental frequencies are in good agreement with measured values. | mdpi.com |

Molecular Docking Studies (focused on interactions with non-biological targets, e.g., catalytic sites)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to another (a target). mdpi.com While extensively used in drug design to study interactions with biological targets like enzymes, rasayanjournal.co.in the methodology is equally applicable to understanding interactions with non-biological targets, such as the active sites on a catalyst or binding sites on a material's surface. chemicalbook.com

For this compound and its derivatives, docking studies can elucidate the types of non-covalent interactions that govern its binding. These interactions include hydrogen bonds, which can form between the triazole's nitrogen atoms and a target site, as well as π-π stacking interactions between the aromatic fused-ring system and aromatic residues or surfaces. mdpi.comresearchgate.net Computational studies have identified these interactions as key to the accommodation of related triazole compounds in various active sites. mdpi.com Such analyses can help rationalize the role of this compound in applications like chemical-mechanical polishing fluids, where its interaction with a surface is critical. chemicalbook.com By predicting binding modes and energies, these simulations guide the design of new materials and catalysts with tailored properties.

Chemical Reactivity and Transformation Pathways of 1h Naphtho 2,3 D Triazole

Electrophilic and Nucleophilic Substitution Reactions on the Naphthotriazole Scaffold

The fused ring system of 1H-Naphtho(2,3-d)triazole is susceptible to both electrophilic and nucleophilic substitution reactions. The electron-withdrawing nature of the triazole moiety can influence the reactivity of the naphthalene (B1677914) ring system. rsc.org

Electrophilic substitution reactions, such as halogenation and nitration, are possible on the triazole ring, although the presence of an N-oxide group can further activate the ring toward electrophiles. thieme-connect.dersc.org For instance, 2-phenyltriazole 1-oxides can be selectively halogenated. rsc.org

Nucleophilic substitution is a common reaction for this class of compounds. For example, 2,3-dichloro-1,4-naphthoquinone can undergo nucleophilic substitution with various nucleophiles like pyrazole (B372694) and pyridine (B92270). semanticscholar.org The halogen atoms on halogenated triazoles can be replaced by strong nucleophiles. rsc.org

Ring-Opening Reactions and Subsequent Chemical Transformations

The triazole ring in certain derivatives of this compound can undergo ring-opening reactions under specific conditions. For example, the thermal opening of the rsc.orgthieme-connect.deuni-augsburg.detriazin-4(3H)-one nucleus in anthra[1,2-d] rsc.orgthieme-connect.deuni-augsburg.detriazine-4,7,12(3H)-trione, a related complex structure, can be followed by a [4+2]-cycloaddition reaction with pyridine derivatives. mdpi.com This process leads to the formation of new heterocyclic systems. mdpi.com In some instances, the reduction of the triazole ring can lead to the formation of dihydrotriazole (B8588859) derivatives.

Derivatization Strategies for Functionalization of the Triazole and Naphthalene Moieties

A variety of derivatization strategies exist for modifying both the triazole and naphthalene components of the this compound scaffold. These modifications are crucial for tuning the molecule's physical, chemical, and biological properties. rasayanjournal.co.inresearchgate.net

Functionalization of the triazole ring can be achieved through several methods. N-alkylation of the triazole ring is a common strategy, with the regioselectivity (N1 vs. N2 substitution) often depending on the alkylating agent and reaction conditions. bhu.ac.in For example, a one-pot, three-component [2+3] cycloaddition reaction can be used to synthesize 1-alkyl-1H-naphtho[2,3-d] rsc.orgthieme-connect.deuni-augsburg.detriazole-4,9-diones and 2-alkyl-2H-naphtho[2,3-d] rsc.orgthieme-connect.deuni-augsburg.detriazole-4,9-diones. researchgate.netacs.org The use of water as a solvent provides an environmentally friendly approach for the synthesis of bioactive 1-alkyl-1H-naphtho[2,3-d] rsc.orgthieme-connect.deuni-augsburg.detriazole-4,9-diones. researchgate.net Furthermore, 5-iodo-1,2,3-triazoles serve as versatile starting materials for introducing sp2 and sp carbon substituents onto the triazole ring via Suzuki coupling reactions. nih.gov

The naphthalene moiety can also be functionalized. For instance, 1-substituted 1H-naphtho[2,3-d] rsc.orgthieme-connect.deuni-augsburg.detriazole-4,9-diones can be prepared by reacting naphtho-1,4-quinone with various azides. thieme-connect.dethieme-connect.de A metal-free approach involving oxidation followed by an alcohol-azide cycloaddition has also been developed to afford naphtho[2,3-d] rsc.orgthieme-connect.deuni-augsburg.detriazole-4,9-dione derivatives. rsc.org

Here is a table summarizing some derivatization strategies:

| Moiety | Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|---|

| Triazole Ring | N-Alkylation | Alkyl halides, base | N-alkylated naphthotriazoles |

| Triazole Ring | [2+3] Cycloaddition | Naphthoquinone, sodium azide (B81097), alkyl halides | 1- and 2-alkyl-naphthotriazole-4,9-diones researchgate.netacs.org |

| Triazole Ring | Suzuki Coupling | 5-Iodo-1,2,3-triazoles, areneboronic acids, Pd catalyst | 5-Aryl-1,2,3-triazoles nih.gov |

| Naphthalene Moiety | [3+2] Cycloaddition | Naphtho-1,4-quinone, azides | 1-Substituted 1H-naphtho[2,3-d] rsc.orgthieme-connect.deuni-augsburg.detriazole-4,9-diones thieme-connect.dethieme-connect.de |

Oxidation and Reduction Chemistry of the this compound Core

The oxidation and reduction chemistry of the this compound core is primarily centered on the naphthoquinone portion of the molecule. The naphthoquinone moiety can be oxidized to different quinone derivatives. Conversely, reduction of the triazole ring can lead to dihydrotriazole derivatives.

In a notable reaction, thermolysis of 2-azido-3-(alkyl-N-nitrosoamino)-1,4-naphthoquinones results in the formation of 1-alkyl-1H-naphtho[2,3-d] rsc.orgthieme-connect.deuni-augsburg.detriazole-4,9-dione 2-oxides, which are a new class of quinoid fused heterocyclic systems. researchgate.net These N-oxide derivatives exhibit interesting reactivity. For example, only one of the carbonyl groups in 1-R-1H-naphtho[2,3-d] rsc.orgthieme-connect.deuni-augsburg.detriazole-4,9-dione 2-oxides reacts with hydroxylamine (B1172632) to form oximes. researchgate.netnih.gov These resulting oxime derivatives can be further acylated. researchgate.netnih.gov

Coordination Chemistry: Ligand Properties and Metal Complex Formation

The nitrogen atoms in the triazole ring of this compound and its derivatives make them excellent ligands for coordinating with metal ions. uni-augsburg.de This has led to the development of a rich coordination chemistry with various transition metals. rsc.orgnanobioletters.com The resulting metal complexes often exhibit interesting photophysical and electrochemical properties. uni-augsburg.deresearchgate.net

For example, 1,2,3-triazole-4,5-dithiolate ligands have been used to form complexes with titanium, nickel, and palladium. rsc.org Similarly, 5,6,7,8-tetrahydro-1H-naphtho[2,3-d] rsc.orgthieme-connect.deuni-augsburg.detriazole has been used to create Kuratowski-type zinc complexes. uni-augsburg.de

Characterization of Metal Complexes via Spectroscopic and Electrochemical Methods

A variety of spectroscopic and electrochemical techniques are employed to characterize the metal complexes of this compound derivatives. These methods provide valuable insights into the structure, bonding, and electronic properties of the complexes.

Common characterization techniques include:

Single Crystal X-ray Diffraction (XRD): Provides definitive structural information. rsc.org

Cyclic Voltammetry (CV): Used to determine the electronic properties of the complexes. rsc.org

UV-Vis Spectroscopy: Investigates the electronic transitions within the complexes. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: Used for complexes with unpaired electrons. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the ligand environment and complex formation. mdpi.com

For instance, the electronic properties of nickel and palladium complexes with 1H-1,2,3-triazole-4,5-dithiolate ligands were determined using cyclic voltammetry, UV/vis, and EPR spectroscopy, supported by DFT calculations. rsc.org Temperature-dependent NMR and UV/Vis spectroscopy have been used to study the dimerization equilibrium of certain cobalt complexes. mdpi.com

Influence of Ligand Structure on Coordination Behavior

The structure of the this compound ligand significantly influences its coordination behavior and the properties of the resulting metal complexes. The nature and position of substituents on both the triazole and naphthalene rings can affect the ligand's steric and electronic properties, which in turn dictates the geometry and stability of the metal complex. bhu.ac.in

The introduction of different N-protective groups can influence the electronic properties of the metal complexes, which can be investigated and compared spectroscopically. mdpi.com For example, the π-extension of the ligand system in Kuratowski complexes leads to a red shift in the fluorescence emission. uni-augsburg.de The steric demand of the ligand can also influence the crystal packing and result in porous materials. uni-augsburg.de

Synthesis and Characterization of Novel 1h Naphtho 2,3 D Triazole Derivatives and Analogues

Functionalization at Various Positions of the Naphtho-Triazole Skeleton

The functionalization of the 1H-naphtho(2,3-d)triazole skeleton is a key strategy for creating a diverse range of derivatives. Synthetic efforts have successfully introduced substituents at both the nitrogen atoms of the triazole ring and the naphthalene (B1677914) core.

A significant advancement in this area is the one-pot, three-component [2+3] cycloaddition reaction for the synthesis of 1-alkyl-1H-naphtho[2,3-d] Current time information in Bangalore, IN.uminho.ptnih.govtriazole-4,9-dione and 2-alkyl-2H-naphtho[2,3-d] Current time information in Bangalore, IN.uminho.ptnih.govtriazole-4,9-dione. nih.gov This method allows for the direct introduction of alkyl groups onto the triazole nitrogens. nih.gov By leveraging the difference in basicity between the N1 and N2 positions, chemists can selectively obtain either product in good purity. nih.gov An environmentally friendly version of this [2+3] cycloaddition has been developed using water as the solvent, which provides good yields with minimal need for purification. researchgate.net

Another targeted functionalization approach involves the synthesis of 2-substituted naphthotriazoles. For instance, fluorescent compounds featuring a (vinylsulfonyl)aryl group at the 2-position of the triazole ring have been prepared and characterized. uminho.pt The synthesis begins with the diazotization of an aniline (B41778) derivative, followed by an azo coupling reaction with an aminonaphthalene derivative. The final step is an oxidation process using copper acetate (B1210297) at high temperatures to form the triazole ring. uminho.pt

Furthermore, the synthesis of N-acyl-1,2,3-triazoles has been explored. Direct N-acylation of NH-1,2,3-triazoles typically results in a mixture of N1 and N2 isomers, with the N2 isomer being the thermodynamically favored product. The regioselectivity of this acylation can be influenced by the nature of the electrophilic acylating agent. nih.gov

Below is a table summarizing some of the functionalized derivatives that have been synthesized.

| Derivative Type | Synthetic Method | Key Features |

| 1-Alkyl-1H-naphtho[2,3-d] Current time information in Bangalore, IN.uminho.ptnih.govtriazole-4,9-diones | One-pot three-component [2+3] cycloaddition | Concise, scalable synthesis of N1-alkylated diones. nih.gov |

| 2-Alkyl-2H-naphtho[2,3-d] Current time information in Bangalore, IN.uminho.ptnih.govtriazole-4,9-diones | One-pot three-component [2+3] cycloaddition | Selective synthesis of N2-alkylated diones based on basicity differences. nih.gov |

| 2-[(Vinylsulfonyl)aryl]-2H-naphtho[1,2-d] Current time information in Bangalore, IN.uminho.ptnih.govtriazoles | Diazotization, azo coupling, and oxidation | Introduction of fluorescent (vinylsulfonyl)aryl groups at the N2 position. uminho.pt |

Development of Hybrid Fused Ring Systems (e.g., Naphthoimidazole-Triazole Hybrids)

A prominent strategy in modern medicinal and materials chemistry is the creation of hybrid molecules by fusing or linking different heterocyclic rings. This approach combines the distinct properties of each component to generate novel functionalities. In the context of naphthotriazoles, the development of hybrid fused ring systems has led to compounds with significant potential.

A notable example is the synthesis of 1H-naphtho[2,3-d]imidazole-4,9-dione-1,2,3-triazole hybrids. researchgate.netrasayanjournal.co.in These complex molecules are constructed by linking a 1H-naphtho[2,3-d]imidazole-4,9-dione unit with various aryl groups through a 1,2,3-triazole linker. rasayanjournal.co.in The key synthetic step is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". rasayanjournal.co.inresearchgate.net In this process, 1-(prop-2-yn-1-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione, which contains a terminal alkyne, is reacted with a series of aromatic azides. researchgate.netrasayanjournal.co.in This reaction proceeds under mild conditions, typically using a copper(I) iodide (CuI) catalyst in a solvent like tetrahydrofuran (B95107) (THF), to regioselectively yield the 1,4-disubstituted triazole hybrids. rasayanjournal.co.in

The general synthetic scheme for these hybrids is outlined below.

Scheme 1: Synthesis of 1,2,3-triazole-1H-naphtho[2,3-d]imidazole-4,9-dione Hybrids researchgate.net Step 1: Synthesis of 1-(prop-2-yn-1-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione (an alkyne precursor). Step 2: Synthesis of various aromatic azides. Step 3: Copper-catalyzed 1,3-dipolar cycloaddition reaction between the alkyne precursor and the aromatic azides to produce the final hybrid molecules. researchgate.net

This modular approach allows for the creation of a library of hybrid compounds by simply varying the substituted aromatic azide (B81097) used in the final step.

| Hybrid Compound Example | Starting Materials | Key Reaction |

| 1-((1-Phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-naphtho[2,3-d]imidazole-4,9-dione | 1-(Prop-2-yn-1-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione and Phenyl azide | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) researchgate.net |

| 4-(4-((4,9-Dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile | 1-(Prop-2-yn-1-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione and 4-Azidobenzonitrile | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) researchgate.net |

Synthesis of Saturated Analogues (e.g., Tetrahydro-Naphtho[2,3-d]Current time information in Bangalore, IN.uminho.ptnih.govtriazole)

The synthesis of saturated analogues of this compound, such as tetrahydro derivatives, involves the reduction of the aromatic naphthalene ring system. This transformation from an aromatic to a saturated carbocyclic ring significantly alters the molecule's three-dimensional structure and electronic properties. The primary method for achieving this is catalytic hydrogenation. libretexts.org

Catalytic hydrogenation is a process where hydrogen gas (H₂) is added across the double bonds of the naphthalene moiety in the presence of a metal catalyst. libretexts.org This reaction typically requires a heterogeneous catalyst, which is an insoluble metal such as palladium (often on a carbon support, Pd-C), platinum (as platinum oxide, PtO₂), or Raney nickel (Ra-Ni). libretexts.org

The general mechanism involves the following steps:

Adsorption of both the hydrogen gas and the naphthotriazole substrate onto the surface of the metal catalyst.

The H-H bond is cleaved, and the hydrogen atoms bind to the catalyst surface.

Hydrogen atoms are sequentially transferred from the catalyst to the carbons of the aromatic ring, breaking the π-bonds and forming new C-H single bonds.

This process continues until the desired level of saturation is achieved, resulting in the saturated alkane structure.

Due to the arrangement of the substrate on the flat catalyst surface, the hydrogen atoms typically add to the same face of the ring system, a process known as syn-addition. libretexts.org While specific literature detailing the complete hydrogenation of this compound to its tetrahydro form is not abundant, the principles of catalytic hydrogenation are well-established for the reduction of naphthalene and its derivatives. libretexts.org For instance, catalytic hydrogenation using a palladium catalyst has been employed in the synthesis of other naphthotriazole derivatives, demonstrating its compatibility with the triazole functional group. researchgate.net The synthesis of a fully saturated ring system would result in 5,6,7,8-tetrahydro-1H-naphtho[2,3-d] Current time information in Bangalore, IN.uminho.ptnih.govtriazole.

Structure-Property Relationship Studies in Non-Biological Contexts (e.g., electronic and optical tuning)

The relationship between the chemical structure of this compound derivatives and their physical properties is a key area of research, particularly for applications in materials science. By systematically modifying the molecular framework, scientists can tune the electronic and optical characteristics of these compounds.

Optical Properties: Many naphthotriazole derivatives exhibit significant fluorescence, making them promising candidates for use as fluorescent probes, dyes, or optical brighteners. uminho.pt A study on 2-substituted 2H-naphtho[1,2-d] Current time information in Bangalore, IN.uminho.ptnih.govtriazoles containing (vinylsulfonyl)aryl groups revealed that these compounds are highly fluorescent. uminho.pt The absorption and emission spectra were recorded, and the fluorescence quantum yields were determined, showing their potential as efficient light-emitting materials. The long-wave absorption maxima for these derivatives are typically found around 355-360 nm. uminho.pt

Advanced Applications of 1h Naphtho 2,3 D Triazole in Materials Science and Other Chemical Fields Excluding Biological/medical

Applications in Organic Electronics

Derivatives of 1H-naphtho(2,3-d)triazole have been successfully integrated into various organic electronic devices. The triazole moiety, particularly when part of a larger fused system like naphthotriazole, often serves as an electron-accepting unit, facilitating the design of materials with tailored electronic characteristics for specific applications.

The development of efficient emissive materials is central to OLED technology. Donor-acceptor (D-A) systems incorporating triazole units have shown significant promise. In one study, a triazole-linked carbazole-benzothiadiazole D-A system was developed as an emissive layer for OLEDs. mdpi.com The quantum yield of photoluminescence for these derivatives was found to be highly dependent on the electron-donating strength of the donor component, with some compounds reaching values close to 100%. mdpi.com An OLED device fabricated with one of the most photoactive derivatives demonstrated a maximum brightness of 8000 cd/m² at an applied voltage of 18 V, with a maximum current efficiency of 3.29 cd/A. mdpi.com

The performance of OFETs relies on the charge carrier mobility of the organic semiconductor used. Naphthobistriazole (NTz), a derivative of naphthotriazole, has been used as a mild electron-accepting unit to create wide-bandgap p-type conjugated polymers for OFETs. researchgate.net Two such donor-acceptor alternating copolymers, PBDTNTz1 and PBDTNTz2, were synthesized using NTz as the acceptor and benzodithiophene (BDT) as the donor. researchgate.net These polymers were used to fabricate OFETs that exhibited respectable hole mobilities, as detailed in the table below.

| Polymer | Hole Mobility (cm²V⁻¹s⁻¹) | On/Off Ratio |

| PBDTNTz1 | 2.2 x 10⁻² | 1 x 10⁴ |

| PBDTNTz2 | 5.0 x 10⁻² | 9 x 10² |

| Data sourced from a study on conjugated polymers based on naphtho[1,2-c:5,6-c]bis researchgate.netvulcanchem.comresearchgate.nettriazole. researchgate.net |

The electron-deficient character of the this compound (NTz) unit makes it an effective component in photosensitizers for dye-sensitized solar cells (DSSCs) and as an acceptor in polymers for polymer solar cells (PSCs).

In the realm of DSSCs, metal-free organic sensitizers with a D-π-A′-π-A structure have been developed, where NTz acts as an auxiliary acceptor (A′) in the conjugation spacer. researchgate.net These dyes demonstrate strong light-harvesting capabilities due to efficient intramolecular charge transfer. researchgate.net DSSCs fabricated with these sensitizers have achieved power conversion efficiencies (PCE) between 5.85% and 6.91%. researchgate.net Co-adsorption with chenodeoxycholic acid (CDCA) further improved the performance of a device based on the HJL-3 dye to 7.17%. researchgate.net

For polymer solar cells, the aforementioned copolymers PBDTNTz1 and PBDTNTz2, based on naphthobistriazole, were investigated as wide-bandgap polymers. researchgate.net When blended with the nonfullerene acceptor ITIC, a bulk heterojunction solar cell with an inverted structure using PBDTNTz2 achieved a PCE of 2.39%. researchgate.net

| Device Type | Naphthotriazole-based Material | Performance Metric | Value |

| DSSC | HJL-3 dye (with NTz) + CDCA | Power Conversion Efficiency | 7.17% |

| PSC | PBDTNTz2:ITIC | Power Conversion Efficiency | 2.39% |

| Performance data for solar cells incorporating naphthotriazole derivatives. researchgate.netresearchgate.net |

Organic Field-Effect Transistors (OFETs)

Development of Luminescent and Fluorescent Materials

The rigid, conjugated structure of the naphthotriazole system provides a robust scaffold for creating fluorescent molecules. These compounds are promising as fluorescent probes and markers due to their characteristically high fluorescence quantum yields. uminho.pt

Research has shown that various naphthotriazole derivatives exhibit strong fluorescence. For example, eight different fluorescent compounds containing a naphthotriazole moiety substituted at the 2-position with a (vinylsulfonyl)aryl group were synthesized and characterized. uminho.pt All of these compounds were identified as promising fluorescent probes because of their high quantum yields. uminho.pt The absorption and emission spectra for these compounds are similar, with long-wave absorption maxima around 355-360 nm in acetonitrile (B52724). uminho.pt

Furthermore, π-extended acenaphtho[1,2-d] researchgate.netvulcanchem.comresearchgate.nettriazoles can form Kuratowski-type pentanuclear complexes, which exhibit red-shifted fluorescence, demonstrating how complexation can tune the material's optical properties. nih.gov The derivatization of nitrite (B80452) with 2,3-diaminonaphthalene (B165487) to form the highly fluorescent 2,3-naphthotriazole (NAT) is another key application, which is leveraged in chemosensing. nih.gov

Chemosensing Applications for Specific Analytes (e.g., metal ion detection)

The triazole ring, with its nitrogen atoms, can act as a binding site for analytes, particularly metal ions. This property, combined with the fluorescent nature of the naphthotriazole core, makes it an excellent platform for developing chemosensors.

A primary application in this area is the detection of nitrite and nitrate (B79036). nih.gov A method has been developed that involves the derivatization of aqueous nitrite with 2,3-diaminonaphthalene (DAN) to form the highly fluorescent this compound, also known as 2,3-naphthotriazole (NAT). nih.gov This reaction allows for the sensitive determination of nitrite and, after enzymatic reduction of nitrate to nitrite, nitrate as well. The resulting NAT can be analyzed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography with fluorescence detection (LC-FL), with detection limits for nitrite as low as 0.02 pg/ml using GC-MS. nih.gov

While not based on the naphtho-fused variant, related research on other triazole-based systems underscores the versatility of the triazole moiety in sensing. Chalcone-based 1,2,3-triazole derivatives have been shown to act as selective sensors for lead (Pb²⁺) and copper (Cu²⁺) ions. nih.gov Similarly, a rhodamine-triazole conjugate has been developed for the selective fluorescent detection of platinum (Pt²⁺) ions in aqueous solutions. acs.org These examples highlight the broader potential of the triazole functional group in the design of specific analyte sensors.

Catalysis and Design of Catalytic Systems

The synthesis of this compound and its derivatives often involves catalytic processes, and the compound itself can be a target in the development of new catalytic methods.

A significant area of research has been the development of efficient cycloaddition reactions to form the triazole ring fused to the naphthalene (B1677914) system. While copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, is a common method for preparing 1,2,3-triazoles, alternative catalytic systems have been explored for synthesizing naphthotriazoles. rasayanjournal.co.inresearchgate.net

One such method involves a one-pot, three-component [2+3] cycloaddition reaction catalyzed by cerium(III) trifluoromethanesulfonate (B1224126) in aqueous solutions to produce 1- and 2-substituted naphtho[2,3-d] researchgate.netvulcanchem.comresearchgate.nettriazole-4,9-diones. researchgate.net This approach is noted for its environmentally friendly conditions and the recyclability of the catalyst. researchgate.net

Furthermore, a metal-free approach has been developed for the synthesis of naphtho[2,3-d] researchgate.netvulcanchem.comresearchgate.nettriazole-4,9-dione derivatives. vulcanchem.comrsc.org This domino [3+2] cycloaddition reaction proceeds under mild, solvent-free thermal conditions and avoids the use of transition-metal catalysts, which can be advantageous in applications where metal contamination is a concern. vulcanchem.comrsc.org This method represents an important advance in creating these heterocyclic systems with high atom economy and environmental compatibility. rsc.org

| Catalytic Method | Catalyst | Key Features | Product |

| Azide-Alkyne Cycloaddition | Copper(I) | "Click chemistry" | 1,2,3-Triazole hybrids |

| [2+3] Cycloaddition | Cerium(III) trifluoromethanesulfonate | Environmentally friendly, recyclable catalyst | Naphtho[2,3-d] researchgate.netvulcanchem.comresearchgate.nettriazole-4,9-diones |

| Domino [3+2] Cycloaddition | None (Metal-free) | Atom economy, mild conditions | Naphtho[2,3-d] researchgate.netvulcanchem.comresearchgate.nettriazole-4,9-diones |

| Comparison of catalytic systems for the synthesis of naphthotriazole derivatives and related compounds. vulcanchem.comresearchgate.netresearchgate.netrsc.org |

Future Research Directions and Unexplored Avenues in 1h Naphtho 2,3 D Triazole Chemistry

Innovation in Green and Sustainable Synthetic Methodologies

Recent synthetic efforts have focused on environmentally conscious methods, such as one-pot, three-component [2+3] cycloaddition reactions. researchgate.netacs.org Some protocols have successfully utilized water as a green solvent, offering good yields and simplified purification. researchgate.netresearchgate.net Catalyst-free approaches for synthesizing related fused triazoles have also been developed, relying on intramolecular cascade reactions under mild conditions. rsc.org While these represent significant progress, the next wave of innovation must embrace a broader spectrum of green chemistry principles to enhance sustainability further. rsc.orgnih.govijnc.ir

Future research should target the development of methodologies that are not only environmentally benign but also more efficient and scalable. researchgate.net This includes the exploration of biocatalysis, leveraging enzymes to perform selective transformations under mild aqueous conditions, a technique that is prominent in green synthesis but yet to be applied to this specific scaffold. mdpi.com The integration of continuous flow chemistry could offer superior control over reaction parameters, improve safety, and facilitate large-scale production. researchgate.netmdpi.com Alternative energy sources like microwave and ultrasonic irradiation present opportunities to drastically reduce reaction times and energy consumption. researchgate.netmdpi.com Furthermore, a truly sustainable approach would involve sourcing the naphthoquinone backbone from renewable feedstocks, moving away from petroleum-based starting materials. ijnc.ir

Table 1: Comparison of Current and Future Green Synthetic Methodologies for 1H-Naphtho(2,3-d)triazoles

| Methodology | Current Status | Future Direction & Potential Advantages |

| Solvent Systems | Use of water as a green solvent has been demonstrated. researchgate.netresearchgate.net | Exploration of deep eutectic solvents (DES) and solvent-free mechanochemical methods to further reduce waste and environmental impact. mdpi.comconsensus.app |

| Catalysis | Metal-free and copper-catalyzed "click" reactions are established. researchgate.netrsc.org | Development of biocatalytic routes using enzymes for high selectivity and mild conditions; use of immobilized or recyclable catalysts to minimize metal contamination. mdpi.comkuleuven.be |

| Energy Input | Primarily conventional thermal heating. vulcanchem.com | Adoption of microwave-assisted and ultrasonic-assisted synthesis to improve energy efficiency and reduce reaction times. researchgate.netmdpi.com |

| Process Technology | Batch synthesis is the standard approach. researchgate.net | Implementation of continuous flow chemistry for enhanced safety, scalability, and process control. mdpi.com |

Deeper Exploration of Advanced Materials Properties beyond Current Paradigms

Research into the properties of 1H-naphtho(2,3-d)triazole derivatives has been predominantly centered on their biological activities, such as their roles as enzyme inhibitors and anticancer agents. nih.govresearchgate.netmdpi.com The inherent redox activity of the quinone moiety has also been noted. tandfonline.comvulcanchem.com To move beyond these current paradigms, future studies should systematically investigate the unique combination of the electron-accepting naphthoquinone and the electron-rich triazole ring for applications in materials science.

The fused, planar aromatic structure is archetypal for organic semiconductors, yet the electronic properties of naphthotriazoles remain uncharacterized. A focused effort to synthesize and characterize a library of derivatives could uncover their potential in organic electronics , such as in field-effect transistors (OFETs) or as host materials in organic light-emitting diodes (OLEDs). Similarly, their photophysical properties are a significant unexplored avenue. mdpi.com A systematic investigation into their absorption, fluorescence, and phosphorescence characteristics could lead to the development of novel fluorescent probes, sensors, or photoactive materials. The redox-active nature of the quinone unit could be harnessed to create redox-active polymers for energy storage applications or to develop materials with tunable electronic states.

Table 2: Unexplored Advanced Material Applications for 1H-Naphtho(2,3-d)triazoles

| Potential Application Area | Key Properties to Investigate | Rationale for Exploration |

| Organic Electronics | Charge carrier mobility, energy levels (HOMO/LUMO), thin-film morphology. | Fused π-conjugated system is a promising scaffold for organic semiconductors. |

| Photofunctional Materials | Quantum yields, emission wavelengths, excited-state lifetimes, photo-stability. | Potential for discovery of novel fluorophores for sensing, imaging, or light-emitting devices. mdpi.com |

| Energy Storage | Redox potentials, cycling stability, charge/discharge capacity. | The reversible redox chemistry of the naphthoquinone moiety is suitable for active materials in organic batteries. tandfonline.com |

| Supramolecular Chemistry | Self-assembly behavior, gelation properties, liquid crystalline phases. | The rigid structure with potential for hydrogen bonding and π-π stacking could form ordered functional assemblies. |

Integration into Novel Functional Chemical Systems and Devices

The translation of the fundamental properties of 1H-naphtho(2,3-d)triazoles into functional systems and devices represents a critical future research direction. The unique bifunctional nature of the scaffold, combining a redox-active quinone with a metal-coordinating triazole, opens up possibilities for sophisticated applications.

Building on their demonstrated enzyme inhibitory activity, these compounds could be integrated into biosensor platforms for detecting specific biological targets. nih.govnih.gov Their unexplored photophysical properties could be leveraged to design "turn-on" or "turn-off" fluorescent chemosensors for metal ions or other analytes. The redox activity of the quinone core is a prime candidate for the development of electrochromic devices , where the material changes color in response to an electrical potential. Furthermore, the triazole moiety is well-known for its ability to coordinate with metal surfaces, suggesting that these compounds could be developed into highly effective anti-corrosion agents , a significant advancement from their current use in chemical-mechanical polishing fluids. chemicalbook.com

Table 3: Potential Integration of 1H-Naphtho(2,3-d)triazoles into Functional Systems

| Novel System/Device | Key Naphthotriazole Property | Potential Impact |

| Biosensors | Enzyme inhibition, specific biomolecular interactions. nih.gov | Development of sensitive and selective diagnostic tools for diseases. |

| Electrochromic "Smart" Windows | Reversible redox activity of the quinone moiety. tandfonline.com | Creation of energy-efficient glazing that can modulate light transmission. |

| Advanced Anti-Corrosion Coatings | Metal-coordinating ability of the triazole ring. chemicalbook.com | Protection of metallic infrastructure and components from environmental degradation. |

| Redox-Responsive Drug Delivery | Redox-sensitive scaffold that can be functionalized for cargo loading. | Targeted release of therapeutic agents in specific cellular environments, such as tumors. |

Advanced Mechanistic Investigations via Combined Experimental and Computational Approaches

Current research has effectively utilized computational tools, primarily molecular docking, to rationalize the biological activity of this compound derivatives. nih.govmdpi.commdpi.com These studies have provided valuable insights into ligand-receptor interactions. researchgate.net However, to truly guide the rational design of new molecules with tailored properties, a more advanced and predictive computational and mechanistic approach is necessary.

Future work should employ high-level quantum mechanical calculations, such as Density Functional Theory (DFT), to unravel the detailed mechanisms of the synthetic reactions used to create these molecules, including the various cycloaddition pathways. researchgate.net For understanding their potential in materials science, computational modeling of excited-state dynamics (e.g., using Time-Dependent DFT) will be crucial for predicting and interpreting their photophysical properties. ijnc.ir The advent of machine learning and AI offers a powerful tool to build predictive models that can screen virtual libraries of thousands of potential derivatives, accelerating the discovery of compounds with optimal electronic, optical, or biological properties. ijnc.ir Combining these in silico methods with advanced experimental techniques, such as time-resolved spectroscopy and detailed kinetic analysis, will provide a comprehensive understanding of the structure-property relationships that govern the behavior of these versatile molecules.

Table 4: Advanced Mechanistic and Computational Approaches for Future Study

| Research Question | Proposed Methodology | Expected Outcome |

| Elucidation of Reaction Mechanisms | DFT calculations combined with kinetic studies and isotopic labeling. | Detailed understanding of transition states and reaction pathways, enabling optimization of synthetic conditions. researchgate.net |

| Prediction of Photophysical Properties | Time-Dependent DFT (TD-DFT) and other excited-state methods coupled with spectroscopic analysis. | Rational design of new fluorescent probes and photoactive materials with desired absorption/emission profiles. |

| Understanding Enzyme Inhibition Dynamics | Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) and extended molecular dynamics simulations. nih.gov | Accurate modeling of covalent and non-covalent interactions within the enzyme active site, guiding the design of more potent inhibitors. |

| Accelerated Materials Discovery | Machine learning models trained on experimental and computational data. ijnc.ir | High-throughput virtual screening and prediction of properties for novel, unsynthesized derivatives, reducing experimental costs and time. |

Q & A

Q. What are the optimal synthetic routes for 1H-Naphtho(2,3-d)triazole, and how can reaction conditions be tailored to minimize by-products?